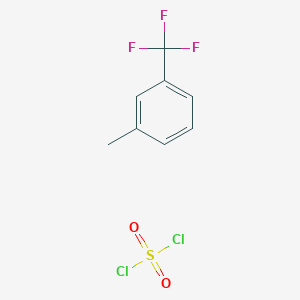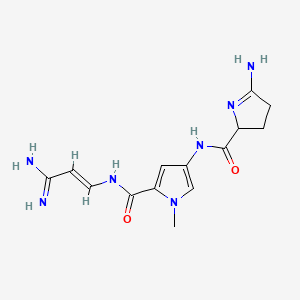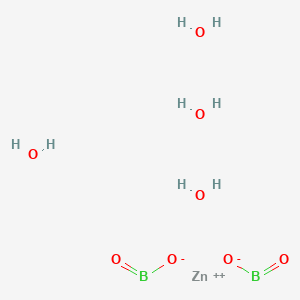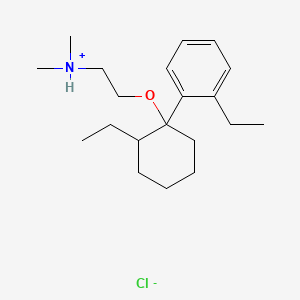
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of riboflavin (vitamin B2) and are known for their role in various biochemical processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with riboflavin or a riboflavin derivative.
Chlorination: The riboflavin derivative is chlorinated to introduce the chlorine atom at the 7th position.
Alkylation: The chlorinated intermediate is then alkylated with 3-(diethylamino)-2-hydroxypropylamine to introduce the diethylamino and hydroxypropyl groups.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound to its reduced forms, which may have different properties.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution can produce a variety of functionalized compounds.
科学的研究の応用
7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of isoalloxazines.
Biology: The compound is investigated for its potential role in enzyme inhibition and as a probe for studying flavoproteins.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate involves its interaction with various molecular targets. The compound can act as an inhibitor of flavoproteins, which are enzymes that play crucial roles in oxidation-reduction reactions. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride
- 7-Chloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride
Uniqueness
Compared to similar compounds, 7-Chloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazine sulfate has unique structural features that may confer distinct biological activities. The presence of the diethylamino and hydroxypropyl groups can influence its solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
101651-90-5 |
|---|---|
分子式 |
C17H22ClN5O7S |
分子量 |
475.9 g/mol |
IUPAC名 |
[3-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H20ClN5O3.H2O4S/c1-3-22(4-2)8-11(24)9-23-13-6-5-10(18)7-12(13)19-14-15(23)20-17(26)21-16(14)25;1-5(2,3)4/h5-7,11,24H,3-4,8-9H2,1-2H3,(H,21,25,26);(H2,1,2,3,4) |
InChIキー |
XUEIYTBYODJVMT-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(CN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O)O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



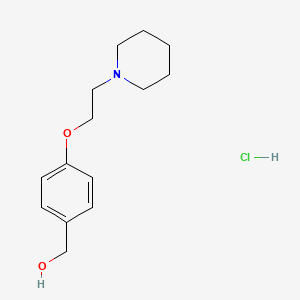
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
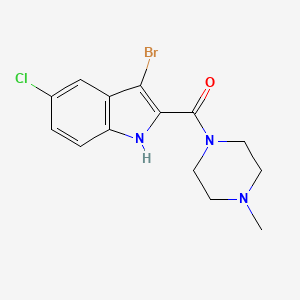
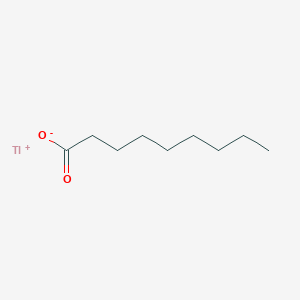
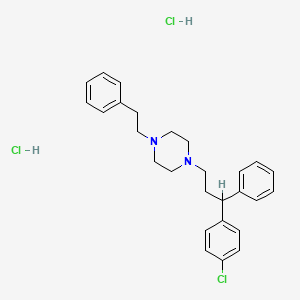
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
